molecular formula C9H4BrClO3 B1331419 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid CAS No. 190775-65-6

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

Cat. No.: B1331419
CAS No.: 190775-65-6
M. Wt: 275.48 g/mol
InChI Key: MDSRFGXNBDNKHI-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of bromine and chlorine substituents on the benzofuran ring, which can significantly influence its chemical properties and reactivity.

Scientific Research Applications

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Safety and Hazards

While specific safety and hazard information for “7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid” is not available, it’s important to handle all chemical compounds with care. For similar compounds, safety precautions include wearing suitable gloves, protective clothing, and eye protection .

Biochemical Analysis

Biochemical Properties

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways within cells, altering cellular responses to external stimuli . Additionally, this compound can bind to receptor proteins on cell surfaces, modulating their activity and impacting downstream signaling cascades.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of certain cancer cell lines by disrupting key signaling pathways involved in cell growth and division . Furthermore, it can induce apoptosis, or programmed cell death, in these cells by activating specific apoptotic pathways. The modulation of gene expression by this compound can lead to changes in the production of proteins that are crucial for cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites on enzymes, inhibiting their catalytic activity. This binding often involves interactions with amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzyme activity . Additionally, this compound can interact with DNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby altering cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibitory effects on cell proliferation and survival, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of other metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound within cells, influencing its bioavailability and activity. The distribution of this compound within tissues can vary, with higher concentrations often observed in organs such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde.

    Cyclization: The aldehyde undergoes cyclization with chloroacetic acid under acidic conditions to form the benzofuran ring.

    Halogenation: The resulting benzofuran derivative is then subjected to halogenation using bromine and chlorine to introduce the bromine and chlorine substituents at the 7 and 5 positions, respectively.

    Carboxylation: Finally, the compound is carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 2 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Esterification and Amidation: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are utilized.

Major Products Formed

    Substitution Products: Various substituted benzofuran derivatives.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydrobenzofuran derivatives.

    Esterification and Amidation Products: Esters and amides of benzofuran.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzofuran: Similar structure but lacks the carboxylic acid group.

    7-Bromo-5-chlorobenzofuran: Similar structure but lacks the carboxylic acid group.

    5-Chloro-2-bromobenzofuran: Similar structure but with different positions of bromine and chlorine.

Uniqueness

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is unique due to the presence of both bromine and chlorine substituents along with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

7-bromo-5-chloro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSRFGXNBDNKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355581
Record name 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190775-65-6
Record name 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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